

Comparing P34cdc2 inhibitors' potency and selectivity

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Compound of Interest

Compound Name: P34cdc2 Kinase Fragment

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A Comparative Guide to P34cdc2 (CDK1) Inhibitors: Potency and Selectivity

This guide provides a detailed comparison of three prominent inhibitors of P34cdc2, also known as Cyclin-Dependent Kinase 1 (CDK1): Flavopiridol, RO-3306, and Purvalanol A. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the cell cycle.

Introduction to P34cdc2 (CDK1)

P34cdc2 is a key serine/threonine protein kinase that plays a crucial role in regulating the cell cycle, particularly the G2/M transition.[1][2][3] Its activity is tightly controlled by association with regulatory subunits called cyclins, primarily cyclin B, and by a series of phosphorylation and dephosphorylation events.[4][5][6][7] The kinase activity of the P34cdc2/cyclin B complex is essential for initiating mitosis.[8][9] Dysregulation of P34cdc2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[10][11]

Comparative Analysis of P34cdc2 Inhibitors

The following sections detail the potency and selectivity of Flavopiridol, RO-3306, and Purvalanol A. The data presented is compiled from various in vitro kinase assays.

Data Presentation



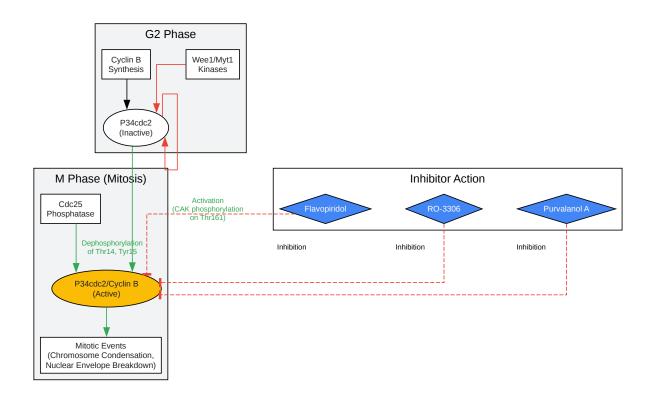
Inhibitor	Target	Potency (IC50/Ki)	Other CDKs Inhibited (Potency)
Flavopiridol	P34cdc2 (CDK1)	IC50: 30 nM[11][12]	CDK2 (IC50: 170 nM), CDK4 (IC50: 100 nM), CDK6 (IC50: 60 nM), CDK9 (IC50: 20 nM) [11][12][13]
RO-3306	P34cdc2 (CDK1)	Ki: 20 nM[14][15][16]	CDK1/cyclin B1 (Ki: 35 nM), CDK1/cyclin A (Ki: 110 nM), CDK2/cyclin E (Ki: 340 nM), CDK4/cyclin D (Ki: >2000 nM)[15] [16]
Purvalanol A	P34cdc2 (cdc2-cyclin B)	IC50: 4 nM[17]	cdk2-cyclin A (IC50: 70 nM), cdk2-cyclin E (IC50: 35 nM), cdk4- cyclin D1 (IC50: 850 nM)[17]

IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[7][9] Ki: The inhibition constant, indicating the binding affinity of an inhibitor to an enzyme.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the evaluation process of these inhibitors, the following diagrams are provided.

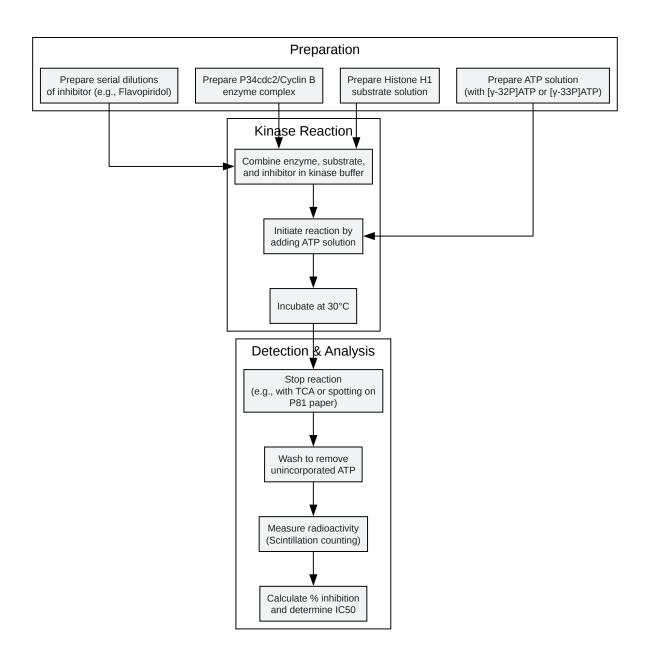




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Caption: P34cdc2 (CDK1) signaling pathway and points of inhibition.





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